CPA inhibitor

Description

Structure

3D Structure

Properties

IUPAC Name |

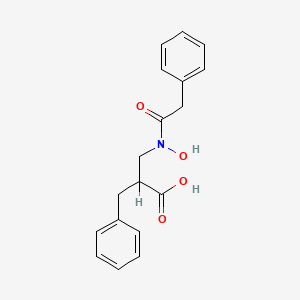

2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONANXDRJJIGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658554 | |

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223532-02-3 | |

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of Carboxypeptidase A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of various inhibitors targeting carboxypeptidase A (CPA), a zinc-containing metalloprotease critical in various physiological processes. This document delves into the molecular interactions, kinetic data, and experimental methodologies crucial for understanding and developing novel CPA inhibitors.

Introduction to Carboxypeptidase A

Carboxypeptidase A is a digestive enzyme synthesized in the pancreas as an inactive zymogen, procarboxypeptidase A. Upon activation by trypsin, it becomes a potent exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond in proteins and peptides, showing a preference for residues with aromatic or bulky aliphatic side chains. The active site of CPA features a catalytic zinc (Zn²⁺) ion coordinated by three amino acid residues (His69, Glu72, and His196) and a water molecule. This zinc ion is crucial for catalysis, polarizing the carbonyl group of the scissile peptide bond and activating the coordinated water molecule.[1]

Two primary mechanisms have been proposed for CPA's catalytic activity: the nucleophilic pathway, involving a covalent acyl-enzyme intermediate with Glu270, and the more widely accepted promoted-water pathway, where the zinc-bound water molecule, activated by Glu270, acts as the nucleophile.[2]

Mechanisms of Inhibition

The inhibition of carboxypeptidase A can be achieved through several distinct mechanisms, each targeting different aspects of the enzyme's structure and catalytic cycle.

Transition-State Analog Inhibition

Transition-state analogs are compounds designed to mimic the high-energy tetrahedral intermediate formed during peptide bond hydrolysis.[3] By binding to the active site with high affinity, these inhibitors effectively block substrate access and catalysis.

-

Mechanism: These inhibitors typically feature a functional group, such as a phosphonate or sulfamide, that mimics the tetrahedral geometry of the transition state.[4][5] The oxygen atoms of the phosphonate or sulfamide group coordinate with the active site zinc ion, while other parts of the inhibitor molecule form favorable interactions with the surrounding amino acid residues, such as Arg127, Arg145, Asn144, and Tyr248.[6] This stable interaction prevents the catalytic cycle from proceeding.

-

Visualization of Transition-State Analog Binding:

Binding of a transition-state analog inhibitor to the active site.

Peptide-Based Inhibition: The Potato Carboxypeptidase Inhibitor (PCI)

The potato carboxypeptidase inhibitor (PCI) is a 39-amino acid peptide that potently inhibits CPA in a competitive manner.[7]

-

Mechanism: The C-terminal tail of PCI, particularly the last few amino acids, inserts into the active site of carboxypeptidase A. The terminal carboxylate group of PCI's C-terminal glycine-39 is crucial for this interaction.[8] This binding is very strong, with a Ki in the nanomolar range, effectively blocking the active site from substrates.[7]

-

Visualization of PCI Inhibition:

Schematic of PCI binding to the CPA active site.

Inhibition by Metal Ion Chelators

The catalytic activity of carboxypeptidase A is dependent on the presence of the zinc ion in its active site. Chelating agents can inhibit the enzyme by removing this essential metal ion.

-

Mechanism: Chelating agents, such as EDTA and 1,10-phenanthroline, have a high affinity for divalent metal ions like Zn²⁺. The inhibition can proceed through two pathways: a dissociative pathway where the zinc ion first dissociates from the enzyme and is then captured by the chelator, and an associative pathway involving the formation of a ternary enzyme-metal-chelator complex, which then leads to the removal of the metal ion.[9] The removal of the zinc ion results in the formation of the inactive apoenzyme. D-penicillamine is an interesting example as it actively promotes the release of the active-site zinc.[10]

-

Visualization of Inhibition by Chelating Agents:

Associative and dissociative pathways of CPA inhibition by chelators.

Inhibition by Excess Zinc Ions

Interestingly, while a single zinc ion is essential for catalysis, the presence of excess zinc ions can lead to the inhibition of carboxypeptidase A.[11]

-

Mechanism: A second zinc ion can bind to the active site, acting as a competitive inhibitor.[12] This inhibitory zinc ion is bridged to the catalytic zinc ion by a hydroxide ion and also coordinates with Glu270.[13] This binding of the second zinc ion perturbs the positioning of substrates and the necessary conformational changes for catalysis to occur, thus leading to inhibition.[13] The enzyme is selectively inhibited by zinc monohydroxide (ZnOH⁺).[14]

-

Visualization of Excess Zinc Inhibition:

Binding of an inhibitory zinc ion to the CPA active site.

Quantitative Data on Carboxypeptidase A Inhibitors

The potency of carboxypeptidase A inhibitors is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor.

| Inhibitor Class | Inhibitor | Ki | IC₅₀ | Reference(s) |

| Transition-State Analogs | (S)-N-Sulfamoylphenylalanine | 0.64 µM | - | [5] |

| (R)-N-Hydroxy-N-sulfamoyl-beta-phenylalanine | 39 µM | - | [4] | |

| ZAAP(O)F (phosphonate) | 3 pM | - | [6] | |

| ZFVP(O)F (phosphonate) | 10-27 fM | - | [15] | |

| Peptide Inhibitors | Potato Carboxypeptidase Inhibitor (PCI) | 1.5-3.5 nM | - | [16] |

| Small Molecule Inhibitors | D-Cysteine | 2.3 µM | - | [10] |

| L-Benzylsuccinate | - | - | [17] | |

| (S)-1j (D-Cys derivative) | 55 ± 4 nM | - | [18] | |

| Metal Chelators | D-Penicillamine (initial) | 1.2 mM | - | [10] |

| D-Penicillamine (final) | 0.25 mM | - | [10] | |

| Metal Ions | Zinc (as ZnOH⁺) | 7.1 x 10⁻⁷ M | - | [14] |

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions such as pH, temperature, and substrate used.

Experimental Protocols

Spectrophotometric Assay for Carboxypeptidase A Inhibition

This protocol is adapted from established methods for determining CPA activity and inhibition.[1][19]

Materials:

-

Bovine pancreatic carboxypeptidase A

-

Substrate: Hippuryl-L-phenylalanine

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Inhibitor stock solution

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare the Tris-HCl buffer and adjust the pH to 7.5 at 25°C.

-

Dissolve hippuryl-L-phenylalanine in the buffer to a final concentration of 1.0 mM. This solution should be prepared fresh.

-

Prepare a stock solution of the inhibitor in a suitable solvent.

-

-

Enzyme Preparation:

-

Dissolve carboxypeptidase A in cold 1.0 M NaCl to a concentration of 0.6-1.2 units/mL immediately before use.

-

-

Assay:

-

Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

-

In a 3 mL cuvette, combine 2.9 mL of the substrate solution and the desired volume of the inhibitor stock solution (or solvent for control).

-

Initiate the reaction by adding 0.1 mL of the enzyme solution.

-

Mix by inversion and immediately start recording the increase in absorbance at 254 nm for 5 minutes. The rate should be linear.

-

-

Data Analysis:

-

Determine the initial velocity (ΔA₂₅₄/min) from the linear portion of the curve.

-

To determine the IC₅₀, perform the assay with a range of inhibitor concentrations and plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

To determine the Kᵢ for competitive inhibition, the following equation can be used: IC₅₀ = Kᵢ (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[20]

-

Microplate-Based Assay for High-Throughput Screening

This protocol is based on a method developed for screening CPA inhibitors in a 96-well plate format.[21][22]

Materials:

-

Carboxypeptidase A

-

Substrate: N-(4-methoxyphenylazoformyl)-Phe-OH

-

Assay Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Inhibitor samples

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer and the substrate.

-

-

Assay:

-

In a 96-well plate, add the inhibitor samples at various concentrations.

-

Add the carboxypeptidase A solution to each well.

-

Incubate the plate for a defined period (e.g., 15 minutes at 37°C).

-

Start the reaction by adding the substrate solution to all wells.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration.

-

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information about the binding of inhibitors to the active site of carboxypeptidase A.

General Workflow:

-

Protein Purification and Crystallization:

-

Purify carboxypeptidase A to homogeneity.

-

Crystallize the enzyme, often by vapor diffusion in the presence of a precipitant. Crystallization of human CPA can be achieved by dialysis at low ionic strength.[23]

-

-

Soaking or Co-crystallization with Inhibitor:

-

Crystals of the apo-enzyme can be soaked in a solution containing the inhibitor.

-

Alternatively, the enzyme and inhibitor can be co-crystallized. The complex of CPA with L-benzylsuccinate was crystallized and its structure determined at 2.0 Å resolution.[17] The complex with a phosphonate inhibitor was crystallized in the space group P2(1)2(1)2(1).[6]

-

-

X-ray Diffraction Data Collection:

-

The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

-

Structure Determination and Refinement:

-

The diffraction data is used to calculate an electron density map, from which the atomic model of the enzyme-inhibitor complex is built and refined.

-

Molecular Docking for In Silico Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of an inhibitor within the active site of carboxypeptidase A.

General Workflow:

-

Preparation of Receptor and Ligand Structures:

-

Obtain the 3D structure of carboxypeptidase A from the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

-

Generate the 3D structure of the inhibitor and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the carboxypeptidase A structure.

-

Use a docking program (e.g., AutoDock, GOLD) to explore possible binding poses of the inhibitor in the active site. The program scores the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to understand the key interactions (hydrogen bonds, hydrophobic interactions, coordination with the zinc ion) between the inhibitor and the enzyme. This can provide insights into the mechanism of inhibition and guide the design of more potent inhibitors.

-

Conclusion

The inhibition of carboxypeptidase A is a multifaceted field with a diverse array of inhibitor types and mechanisms of action. From transition-state mimics that exploit the enzyme's catalytic machinery to peptide inhibitors that physically block the active site and chelating agents that remove the essential zinc cofactor, the strategies for inhibiting this enzyme are numerous. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design and development of novel and effective carboxypeptidase A inhibitors for therapeutic and research applications. This guide provides a foundational framework for researchers and professionals engaged in this important area of study.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. TRANSITION STATE ANALOG INHIBITORS AND ENZYME CATALYSIS | Annual Reviews [annualreviews.org]

- 4. Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfamide-based inhibitors for carboxypeptidase A. Novel type transition state analogue inhibitors for zinc proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of the complex of carboxypeptidase A with a strongly bound phosphonate in a new crystalline form: comparison with structures of other complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potato carboxypeptidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Carboxypeptidase inhibitor from potatoes. The effects of chemical modifications on inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Removal of Metal from Carboxypeptidase A Proceeds via a Split Pathway: Implications for the General Mechanisms of Metalloenzyme Inactivation by Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of carboxypeptidase A by D-penicillamine: mechanism and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Excess zinc ions are a competitive inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Inhibition of carboxypeptidase A by excess zinc: analysis of the structural determinants by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. researchgate.net [researchgate.net]

- 21. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]

- 22. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [en.bio-protocol.org]

- 23. Purification and crystallization of human carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Carboxypeptidase A Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-dependent metalloprotease, plays a crucial role in various physiological processes, from digestion to protein maturation.[1] Its involvement in pathological conditions, particularly in cancer progression and metastasis, has positioned it as a significant target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the discovery of novel CPA inhibitors, detailing quantitative data, experimental protocols, and the intricate signaling pathways they modulate. The design of CPA inhibitors has far-reaching implications, exemplified by the development of Captopril, a successful antihypertensive drug, which was conceptualized based on a CPA inhibitor.[1]

Quantitative Data on Novel Carboxypeptidase A Inhibitors

The development of potent and selective CPA inhibitors is a key focus of drug discovery. A variety of chemical scaffolds have been explored, yielding inhibitors with a wide range of potencies. The following table summarizes quantitative data for several classes of novel CPA inhibitors.

| Inhibitor Class | Specific Inhibitor | Target | Kᵢ (µM) | IC₅₀ (µM) | Citation(s) |

| Cysteine Derivatives | D-Cysteine | ZnCPD | 2.3 | - | [4] |

| (S)-N-phenethylcysteine | CPA | 0.055 | - | [5] | |

| Penicillamine Derivatives | D-Penicillamine (initial) | ZnCPD | 1200 | - | [6] |

| D-Penicillamine (final) | ZnCPD | 250 | - | [6] | |

| Hydroxyaminocarbonyl Phenylalanine | rac-N-(Hydroxyaminocarbonyl)phenylalanine | CPA | 2.09 | - | [7] |

| D-N-(Hydroxyaminocarbonyl)phenylalanine | CPA | 1.54 | - | [7] | |

| Aldehyde/Ketone Substrate Analogues | DL-2-Benzyl-3-formylpropanoic acid | CPA | 0.48 | - | [8] |

| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | CPA | 180 | - | [8] | |

| (2RS)-5-benzamido-2-benzyl-4-oxopentanoic acid | CPA | 48 | - | [9] | |

| (2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | CPA | 9 | - | [9] | |

| Tripeptide Phosphonates | Cbz-Phe-ValP-(O)Phe | CPA | 0.00001-0.000027 | - | [10] |

| Sulfamides | (S)-N-Sulfamoylphenylalanine | CPA | 0.65 | - | [11] |

| Natural Inhibitors | Potato Carboxypeptidase Inhibitor | CPA | - | - | [12] |

| Mechanism-Based Inactivators | N-(2-chloroethyl)-N-methylphenylalanine | CPA | - | Irreversible | [1] |

| 2-Benzyl-3,4-epoxybutanoic acid (BEBA) | CPA | - | Irreversible | ||

| Glutamate Carboxypeptidase II Inhibitors | Modified xanthene | GCPII | - | 0.353 |

Experimental Protocols

The discovery and characterization of CPA inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Carboxypeptidase A Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard enzymatic assays used for determining CPA activity and inhibition.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

Substrate: N-(4-methoxyphenylazoformyl)-Phe-OH or Hippuryl-L-phenylalanine

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Inhibitor stock solutions (in a suitable solvent, e.g., DMSO)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer (plate reader or standard spectrophotometer)

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to 25°C.

-

Prepare a stock solution of the substrate. For Hippuryl-L-phenylalanine, dissolve in ethanol before diluting in the assay buffer.

-

Prepare a working solution of Carboxypeptidase A in the assay buffer (e.g., 4-8 units/mL).

-

Prepare serial dilutions of the inhibitor to be tested.

-

-

Assay Setup (Microplate Format):

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution (at various concentrations) or solvent control

-

Carboxypeptidase A solution

-

-

Incubate the plate at 25°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the change in absorbance over time at a specific wavelength (e.g., 254 nm for hippuric acid production from Hippuryl-L-phenylalanine or 340-350 nm for the hydrolysis of N-(4-methoxyphenylazoformyl)-Phe-OH).[4]

-

Record the rate of reaction (ΔA/minute).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as a Dixon plot.[11]

-

In Silico Screening and Virtual Hit Identification

This workflow outlines a computational approach for identifying novel this compound scaffolds.

Methodology:

-

Target Preparation:

-

Obtain the 3D crystal structure of Carboxypeptidase A from a protein database (e.g., PDB).

-

Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Pharmacophore Modeling:

-

Based on the structure of known potent CPA inhibitors or the active site of CPA, generate a pharmacophore model that defines the key chemical features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic regions, zinc-binding groups).

-

-

Virtual Screening:

-

Screen large compound libraries (e.g., ZINC, ChemBridge) against the pharmacophore model to filter for molecules that match the defined features.

-

Perform molecular docking of the filtered compounds into the active site of CPA using software like AutoDock or Glide.

-

-

Hit Selection and In Vitro Validation:

-

Rank the docked compounds based on their predicted binding affinity (docking score) and visual inspection of their binding poses.

-

Select the top-scoring virtual hits for experimental validation using the CPA inhibition assay described above.

-

Signaling Pathways and Experimental Workflows

The discovery of novel CPA inhibitors is a multi-step process that integrates computational and experimental approaches. Furthermore, understanding the role of CPAs in cellular signaling is crucial for developing targeted therapies.

Workflow for Novel this compound Discovery

The following diagram illustrates a typical workflow for the discovery of novel Carboxypeptidase A inhibitors, from initial screening to lead optimization.

Caption: A generalized workflow for the discovery of novel Carboxypeptidase A inhibitors.

CPA4-Mediated Signaling in Cancer

Recent studies have highlighted the role of Carboxypeptidase A4 (CPA4) in promoting cancer progression through the activation of key signaling pathways.[6] Overexpression of CPA4 has been linked to the activation of the PI3K-AKT-mTOR and STAT3-ERK pathways, which are central to cell proliferation, survival, and invasion.[3][6] The proposed mechanism involves the enzymatic activity of secreted CPA4 on extracellular substrates, leading to the activation of cell surface receptors and subsequent intracellular signaling cascades.

The diagram below illustrates the proposed signaling pathway initiated by CPA4 in cancer cells.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Carboxypeptidase A4 promotes cell growth via activating STAT3 and ERK signaling pathways and predicts a poor prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P63 (CKAP4) as an SP-A Receptor: Implications for Surfactant Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxypeptidase A4 promotes cardiomyocyte hypertrophy through activating PI3K-AKT-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erk1/2 activation and modulation of STAT3 signaling in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Functional Role of Extracellular Matrix Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carboxypeptidase A4 promotes cardiomyocyte hypertrophy through activating PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxypeptidase A4: A Biomarker for Cancer Aggressiveness and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Carboxypeptidase A Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in digestive processes by catalyzing the hydrolysis of C-terminal amino acids from polypeptide chains. Its active site, featuring a catalytic zinc ion coordinated by amino acid residues and a hydrophobic pocket for substrate recognition, has made it a prime target for inhibitor design and a model system for understanding enzyme mechanisms. This guide provides an in-depth analysis of the structural basis of CPA inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The Active Site and Catalytic Mechanism

The catalytic activity of Carboxypeptidase A is centered around a single zinc ion (Zn²⁺) located in a deep active site cleft. This zinc ion is tetrahedrally coordinated by three amino acid residues: His69, Glu72, and His196. A water molecule occupies the fourth coordination site and acts as the nucleophile in the hydrolytic reaction.

The active site can be conceptually divided into subsites that interact with the C-terminal residues of the substrate. The S1' subsite is a hydrophobic pocket that preferentially accommodates aromatic or large aliphatic side chains, conferring substrate specificity to the enzyme. Key residues involved in substrate binding and catalysis include Arg127, Asn144, Arg145, Tyr248, and Glu270.

Two primary mechanisms have been proposed for the catalytic action of CPA:

-

Promoted-Water Pathway: In this mechanism, the zinc-bound water molecule is activated by the carboxylate group of Glu270, which acts as a general base to abstract a proton. The resulting hydroxide ion then performs a nucleophilic attack on the scissile carbonyl carbon of the substrate.

-

Nucleophilic Pathway: This pathway suggests a direct nucleophilic attack by the carboxylate of Glu270 on the substrate's carbonyl carbon, forming a transient acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule.

Inhibitor Classes and their Structural Basis of Action

A diverse range of molecules have been developed to inhibit Carboxypeptidase A, each exploiting different features of the active site. The structural basis for the action of several key inhibitor classes is detailed below.

Transition-State Analogs

Transition-state analogs are potent inhibitors that mimic the tetrahedral intermediate formed during peptide bond hydrolysis. Their high affinity stems from their ability to favorably interact with the active site residues that stabilize the transition state of the natural substrate.

-

Phosphonates: These are among the most potent reversible inhibitors of CPA. The phosphonate group (-PO₂⁻-O-) replaces the scissile peptide bond and its tetrahedral geometry closely resembles the transition state. The two phosphinyl oxygens can coordinate with the active site zinc ion.[1] For instance, the potent inhibitor ZAAP(O)F (O-[[(1R)-[[N-(Phenylmethoxycarbonyl)-L-alanyl]amino]ethyl]hydroxyphosphinyl]-L-3-phenyllactate) binds with a Ki of 3 pM.[1] The high affinity of these inhibitors often necessitates specialized kinetic assays to determine their dissociation constants.[1]

-

Sulfamides: N-sulfamoylphenylalanine and its derivatives act as transition-state analog inhibitors.[2][3] X-ray crystallography of (S)-N-sulfamoylphenylalanine bound to CPA reveals that the sulfamoyl group interacts with the active site in a manner that mimics the tetrahedral transition state.[3]

Substrate and Product Analogs

These inhibitors are structurally similar to the enzyme's natural substrates or products and compete for binding at the active site.

-

L-Benzylsuccinate: This dicarboxylate inhibitor acts as a biproduct analog. One carboxylate group chelates the zinc ion in a bidentate fashion, displacing the catalytic water molecule.[4] The other carboxylate forms a salt bridge with Arg145 and hydrogen bonds with Tyr248 and Asn144.[4] A key feature of its strong inhibitory action is the formation of a short hydrogen bond between one of its carboxylate oxygens and the catalytic residue Glu270.[4]

-

Aldehyde and Ketone Analogs: Aldehydes that can be hydrated in the active site can act as potent inhibitors by mimicking the tetrahedral intermediate. For example, DL-2-benzyl-3-formylpropanoic acid is a competitive inhibitor with a Ki of 0.48 µM.[5] In contrast, non-hydratable ketones are generally weaker inhibitors.[5]

Cysteine-Based Inhibitors

Cysteine derivatives represent another class of potent CPA inhibitors. The thiol group of cysteine can directly coordinate with the active site zinc ion.

-

D-Cysteine Derivatives: Derivatives of D-cysteine are significantly more potent than their L-cysteine counterparts.[6] The most potent inhibitor in one studied series, (S)-N-phenethyl-D-cysteine, has a Ki value of 55 nM.[6] The crystal structure of D-cysteine complexed with CPA shows the sulfur atom directly binding to the zinc ion.[4]

Mechanism-Based Inactivators

These compounds are unreactive until they are catalytically converted by the target enzyme into a reactive species that then covalently modifies the enzyme, leading to irreversible inhibition.

-

Thiiranes: 2-Benzyl-3,4-epithiobutanoic acid is a mechanism-based inactivator of CPA. The interaction of the thiirane moiety with the active site zinc promotes the opening of the thiirane ring and subsequent covalent modification of the catalytic residue Glu270.[7] The newly formed thiol group then coordinates to the zinc ion.[7]

Inhibition by Excess Zinc

Carboxypeptidase A can be inhibited by an excess of zinc ions. A second zinc ion binds to the active site, establishing a distorted tetrahedral coordination complex with Glu270, a water molecule, a chloride ion, and a hydroxide ion.[8] This inhibitory zinc ion is bridged to the catalytic zinc ion via the hydroxide ion, perturbing the active site geometry and preventing substrate binding and catalysis.[8] The enzyme is selectively inhibited by the zinc monohydroxide species, ZnOH⁺, with a Ki of 0.71 µM.[9]

Quantitative Data on Carboxypeptidase A Inhibitors

The following tables summarize the inhibition constants (Ki) for various classes of Carboxypeptidase A inhibitors.

Table 1: Phosphonate Transition-State Analog Inhibitors

| Inhibitor | Ki Value | Reference |

| ZAFP(O)F | 4 pM | [1] |

| ZAAP(O)F | 3 pM | [1] |

| ZFAP(O)F | 1 pM | [1] |

| Cbz-Phe-ValP-(O)Phe | 10-27 fM |

Table 2: Sulfamide-Based Inhibitors

| Inhibitor | Ki Value (µM) | Reference |

| (S)-N-Sulfamoylphenylalanine | 0.64 | [3] |

| (R)-N-Sulfamoylphenylalanine | 470 | [3] |

| 3-Phenyl-2-sulfamoyloxypropionic acid | in the µM range | [2] |

| 2-Benzyl-3-sulfamoylpropionic acid | in the µM range | [2] |

| (R)-N-Hydroxy-N-sulfamoyl-β-phenylalanine | 39 | [2] |

Table 3: Substrate and Product Analog Inhibitors

| Inhibitor | Ki Value | Reference |

| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | [5] |

| (+/-)-3-(p-Methoxybenzoyl)-2-benzylpropanoic acid | 180 µM | [5] |

| L-Benzylsuccinate (vs. Wheat Serine Carboxypeptidase II) | 0.2 mM | [5] |

Table 4: Cysteine-Based Inhibitors

| Inhibitor | Ki Value | Reference |

| (S)-N-Phenethyl-D-cysteine | 55 nM | [6] |

Table 5: Other Inhibitors

| Inhibitor | Ki Value | Reference |

| Zinc Monohydroxide (ZnOH⁺) | 0.71 µM | [9] |

Experimental Protocols

Enzyme Kinetics Assay: Continuous Spectrophotometric Rate Determination

This protocol is adapted from standard procedures for measuring Carboxypeptidase A activity.

Principle: The rate of hydrolysis of a specific substrate, such as hippuryl-L-phenylalanine, is monitored by measuring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid and phenylalanine.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Hippuryl-L-phenylalanine (substrate)

-

Ethanol (for dissolving the substrate)

-

1 M NaCl (enzyme diluent)

-

Spectrophotometer capable of measuring absorbance at 254 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl and adjust the pH to 7.5 at 25°C.

-

Prepare a 1.0 mM stock solution of hippuryl-L-phenylalanine by first dissolving it in ethanol and then diluting with the Tris-HCl buffer.

-

Prepare a 1.0 M NaCl solution for diluting the enzyme.

-

Prepare a solution of Carboxypeptidase A in the 1.0 M NaCl enzyme diluent to a concentration of 4-8 units/mL immediately before use.

-

-

Assay:

-

Set the spectrophotometer to 254 nm and 25°C.

-

Pipette the following into a cuvette:

-

2.9 mL of the 1.0 mM hippuryl-L-phenylalanine solution.

-

-

Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A enzyme solution and mix immediately.

-

Monitor the increase in absorbance at 254 nm for approximately 5 minutes.

-

For the blank, substitute the enzyme solution with 0.1 mL of the enzyme diluent.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₂₅₄/min) from the linear portion of the curve.

-

The activity of the enzyme is calculated using the molar extinction coefficient of the product.

-

For inhibitor studies, various concentrations of the inhibitor are included in the reaction mixture, and the effect on the initial velocity is measured to determine the inhibition constant (Ki).

-

Synthesis of a Phosphonate Inhibitor (General Strategy)

The synthesis of phosphonate inhibitors often involves the coupling of a phosphonochloridate with a hydroxy ester, followed by deprotection steps.

Principle: This multi-step synthesis builds the peptide-like scaffold with the phosphonate linkage replacing a peptide bond.

General Steps:

-

Synthesis of the Phosphonochloridate: An N-protected aminoalkylphosphonic acid monoester is converted to the corresponding phosphonochloridate using a chlorinating agent such as thionyl chloride.

-

Coupling Reaction: The freshly prepared phosphonochloridate is reacted with a hydroxy ester (e.g., a derivative of phenyllactic acid) in the presence of a base to form the protected phosphonodepsipeptide.

-

Deprotection: The protecting groups on the N-terminus and the phosphonate are removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the final phosphonate inhibitor.

X-ray Crystallography of a CPA-Inhibitor Complex (General Workflow)

Determining the three-dimensional structure of a CPA-inhibitor complex provides direct insight into the binding mode.

Principle: High-quality crystals of the protein-inhibitor complex are grown and then exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

General Steps:

-

Protein Expression and Purification: Bovine Carboxypeptidase A is commercially available or can be expressed and purified to high homogeneity.

-

Crystallization:

-

Co-crystallization: The purified CPA is mixed with a molar excess of the inhibitor and subjected to crystallization screening using various precipitants, buffers, and additives.

-

Soaking: Pre-grown crystals of apo-CPA are transferred to a solution containing the inhibitor to allow it to diffuse into the crystal lattice and bind to the active site.

-

-

X-ray Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. The crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam at a synchrotron source. Diffraction data are collected as the crystal is rotated.

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using molecular replacement, using a known structure of CPA as a search model.

-

An initial model of the complex is built into the electron density map, and the inhibitor is fitted into the active site.

-

The model is refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data.

-

-

Structure Validation: The final model is validated using various crystallographic and stereochemical quality indicators.

Visualizing Molecular Interactions and Workflows

Catalytic Mechanism of Carboxypeptidase A (Promoted-Water Pathway)

Caption: Promoted-water catalytic mechanism of Carboxypeptidase A.

General Workflow for X-ray Crystallography of a CPA-Inhibitor Complex

Caption: General workflow for determining a CPA-inhibitor complex structure.

Binding Mode of a Phosphonate Transition-State Analog

References

- 1. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the complex of L-benzylsuccinate with wheat serine carboxypeptidase II at 2.0-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Safeguards: A Technical Guide to Naturally Occurring Carboxypeptidase A Inhibitors in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of naturally occurring carboxypeptidase A inhibitors (CPIs) found in plants. These potent biomolecules play crucial roles in plant defense mechanisms and are gaining increasing attention for their potential applications in drug development and biotechnology. This document provides a comprehensive overview of their characteristics, mechanisms of action, and the experimental protocols used for their study, with a focus on quantitative data and detailed methodologies.

Introduction to Plant-Derived Carboxypeptidase A Inhibitors

Metallocarboxypeptidase A (CPA) is a critical zinc-containing exopeptidase involved in various physiological processes. In plants, the inhibition of this enzyme is a key strategy for defense against herbivores and pathogens.[1] Plant-derived CPIs are typically small, stable proteins, often belonging to the potato inhibitor family (I37) of metalloprotease inhibitors.[2] The most extensively studied CPIs originate from the Solanaceae family, particularly potatoes (Solanum tuberosum) and tomatoes (Lycopersicon esculentum).[3][4] These inhibitors are characterized by a compact structure stabilized by disulfide bonds and a C-terminal tail that interacts with the active site of carboxypeptidase A, leading to competitive inhibition.[3]

Quantitative Inhibition Data

The inhibitory potency of plant-derived CPIs is a key parameter for their characterization and potential application. The following table summarizes the quantitative data for several well-characterized naturally occurring carboxypeptidase A inhibitors from various plant sources.

| Inhibitor Name | Plant Source | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (µg/mL) | Reference(s) |

| Potato Carboxypeptidase Inhibitor (PCI) - Isoform I | Solanum tuberosum (Potato) | Bovine Carboxypeptidase A | Competitive | 1.5 - 3.5 | - | |

| Potato Carboxypeptidase Inhibitor (PCI) - Isoform II | Solanum tuberosum (Potato) | Bovine Carboxypeptidase A | Competitive | 1.5 - 3.5 | - | [5] |

| Potato Carboxypeptidase Inhibitor (PCI) - Isoform III | Solanum tuberosum (Potato) | Bovine Carboxypeptidase A | Competitive | 1.5 - 3.5 | - | [5] |

| imaPCI (recombinant) | Solanum tuberosum subsp. andigenum (Andean Potato) | Bovine Carboxypeptidase A | Competitive | nanomolar range | 15.7 | [6] |

| β-lybatide | Lycium barbarum (Wolfberry) | Bovine Carboxypeptidase A | Competitive | 6.62 | - |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are crucial for comparing the potency of different inhibitors. Lower values indicate higher inhibitory activity. The data presented here is sourced from various studies and experimental conditions may vary.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of plant-derived carboxypeptidase A inhibitors.

General Protocol for Isolation and Purification of Plant Carboxypeptidase A Inhibitors

This protocol outlines a general workflow for the isolation and purification of CPIs from plant tissues, primarily based on methods developed for potato and tomato.

1. Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., potato tubers, tomato leaves) in an appropriate extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[7]

-

Incubate the homogenate at room temperature with shaking for several hours to ensure complete extraction.[7]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude extract.[7]

2. Ammonium Sulfate Precipitation:

-

Gradually add solid ammonium sulfate to the crude extract to a final saturation of 60-90% while stirring at 4°C.[8] This step precipitates proteins, including the CPIs.

-

Centrifuge the solution to collect the protein precipitate.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.01 M phosphate buffer, pH 7.5).[8]

3. Heat Treatment (Optional but often effective for stable inhibitors):

-

Heat the resuspended precipitate at 70°C for 10-15 minutes.[7] Many small, stable CPIs are heat-resistant, while many other proteins will denature and precipitate.

-

Centrifuge to remove the denatured proteins and collect the supernatant.

4. Dialysis:

-

Dialyze the supernatant against a low-salt buffer (e.g., 0.01 M phosphate buffer, pH 7.5) overnight at 4°C to remove the ammonium sulfate.[8]

5. Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., CM-cellulose or DEAE-cellulose, depending on the inhibitor's pI). Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl).

-

Size-Exclusion Chromatography (Gel Filtration): Further purify the active fractions from ion-exchange chromatography using a size-exclusion column (e.g., Sephadex G-50) to separate proteins based on their molecular weight.[7]

-

Affinity Chromatography: For highly specific purification, use an affinity column with immobilized carboxypeptidase A. The CPI will bind specifically to the enzyme and can be eluted by changing the pH or by using a competitive inhibitor.[9]

6. Purity Assessment:

-

Assess the purity of the final inhibitor preparation using SDS-PAGE and reverse zymography.[8]

Microplate Assay for Carboxypeptidase A Inhibition

This protocol describes a high-throughput method for measuring the inhibitory activity of plant extracts or purified inhibitors against carboxypeptidase A.

Materials:

-

Bovine pancreatic carboxypeptidase A (CPA)

-

Substrate: N-(p-methoxy-phenylazoformyl)-L-phenylalanine (or a similar chromogenic substrate)

-

Inhibitor sample (plant extract or purified inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of CPA in the assay buffer.

-

Prepare serial dilutions of the inhibitor sample in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the CPA working solution, and the inhibitor dilutions. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 350 nm for N-(p-methoxy-phenylazoformyl)-L-phenylalanine) at regular intervals using the microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the percent inhibition and, if applicable, the IC50 value of the inhibitor.

Signaling Pathways and Logical Relationships

The expression of carboxypeptidase A inhibitors in plants is often induced as a defense response to wounding or herbivory. In tomato, this response is mediated by a well-characterized signaling pathway involving the peptide hormone systemin and the phytohormone jasmonic acid.

Wound-Induced Signaling Pathway for Protease Inhibitor Synthesis in Tomato

Caption: Wound signaling cascade in tomato leading to protease inhibitor synthesis.

This signaling cascade illustrates the complex molecular events that translate a physical stimulus, such as herbivore feeding, into a systemic chemical defense response, highlighting the central role of systemin and jasmonic acid in regulating the expression of carboxypeptidase A inhibitors and other defense-related proteins.[5][10][11]

Experimental Workflow for Characterizing a Novel Plant CPI

Caption: A typical experimental workflow for identifying and characterizing novel CPIs.

This logical workflow provides a roadmap for researchers aiming to discover and characterize new carboxypeptidase A inhibitors from plant sources, from initial extraction to detailed biochemical and structural analysis.

Conclusion

Naturally occurring carboxypeptidase A inhibitors in plants represent a rich and largely untapped resource for the development of novel therapeutic agents and biotechnological tools. Their high stability, specificity, and potent inhibitory activity make them attractive candidates for various applications. This guide provides a foundational understanding of these fascinating molecules, from their quantitative inhibitory properties to the intricate signaling pathways that govern their production. The detailed experimental protocols included herein offer a practical starting point for researchers entering this exciting field of study. Further exploration of the vast diversity of the plant kingdom is likely to uncover new and even more potent CPIs with unique properties and potential for scientific and medical advancement.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Signal transduction in the wound response of tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signals involved in wound-induced proteinase inhibitor II gene expression in tomato and potato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Tomato Lipoxygenase D in Wound-Induced Jasmonate Biosynthesis and Plant Immunity to Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct roles for jasmonate synthesis and action in the systemic wound response of tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Endogenous Carboxypeptidase A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a crucial role in the final stages of protein digestion by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Beyond its digestive functions, CPA isoforms are involved in a variety of physiological processes, including protein maturation, blood clotting, and growth factor production.[2] The activity of carboxypeptidase A is tightly regulated to prevent unwanted proteolysis. This regulation is achieved, in part, through the action of endogenous inhibitors. This guide provides a comprehensive overview of the core aspects of endogenous carboxypeptidase A inhibitors, focusing on their types, mechanisms of action, physiological significance, and the experimental methodologies used for their characterization.

Types and Mechanisms of Endogenous Carboxypeptidase A Inhibitors

Two primary types of endogenous inhibitors of carboxypeptidase A have been well-characterized in mammals: the activation peptide of procarboxypeptidase A and the protein latexin.

Activation Peptide of Procarboxypeptidase A

Pancreatic carboxypeptidase A is synthesized as an inactive zymogen called procarboxypeptidase A.[2] This precursor contains an N-terminal activation peptide that sterically blocks the active site, preventing enzymatic activity.[3] Upon cleavage by trypsin in the small intestine, the activation peptide is released, leading to the activation of carboxypeptidase A.[2][4]

The liberated activation peptide, however, is not merely a byproduct of activation. It has been shown to be a potent competitive inhibitor of the active enzyme, with a high affinity for the active site.[5] This suggests a physiological role for the activation peptide in modulating CPA activity, potentially preventing premature or excessive proteolysis within the pancreas and duodenum.[5]

Latexin

Latexin is the only known endogenous protein inhibitor of metallocarboxypeptidases in vertebrates.[6] It is a 25-kDa protein that acts as a non-competitive and hardly reversible inhibitor of CPA1, CPA2, and CPA4.[6][7] The structure of the complex between human CPA4 and latexin reveals that latexin binds at the interface of its two subdomains to the enzyme, occluding the active site.[6] This interaction is characterized by a large contact surface, contributing to its high inhibitory potency.[6]

Latexin is expressed in various tissues, including the heart, prostate, kidney, and pancreas, and has been implicated in several physiological and pathological processes.[7][8] It is known to be a negative regulator of hematopoietic stem cell populations and has been identified as a putative tumor suppressor, with its expression being downregulated in several cancers.[8][9]

Quantitative Data on Endogenous Carboxypeptidase A Inhibitors

The following table summarizes the available quantitative data for the interaction of endogenous inhibitors with carboxypeptidase A.

| Inhibitor | Source Organism | Target CPA Isoform(s) | Inhibition Type | Ki Value |

| Activation Peptide of Procarboxypeptidase A | Porcine | Porcine and Bovine Pancreatic CPA | Competitive | Nanomolar (nM) range[5] |

| Latexin | Human, Rat | hCPA4, CPA1, CPA2 | Non-competitive, Hardly Reversible | Nanomolar (nM) range[6][7] |

Physiological Roles and Signaling Pathways

The physiological roles of endogenous CPA inhibitors extend beyond the simple regulation of protein digestion.

-

Activation Peptide of Procarboxypeptidase A: The primary role of the activation peptide is to maintain the latency of procarboxypeptidase A until it reaches the appropriate location for its digestive function.[3] Its ability to act as a potent inhibitor post-activation suggests a feedback mechanism to fine-tune proteolytic activity.[5]

-

Latexin: Latexin has a broader range of physiological functions. It is involved in the regulation of hematopoiesis by controlling the size of the hematopoietic stem cell pool.[9] Furthermore, its role as a tumor suppressor is increasingly recognized, with downregulation of latexin expression observed in various malignancies, including leukemia and prostate cancer.[8][9] Recent studies also suggest a role for latexin in modulating the immune response and atherosclerosis.[1][6]

While direct regulation of signaling pathways by endogenous CPA inhibitors is an area of ongoing research, carboxypeptidases themselves have been linked to signaling cascades, notably the Wnt signaling pathway . Carboxypeptidase Z (CPZ) and Carboxypeptidase E (CPE) have been shown to modulate Wnt signaling.[5][10][11][12] CPZ, through its cysteine-rich domain, can bind to Wnt proteins and enhance Wnt-dependent signaling.[13] CPE has been identified as a negative regulator of the canonical Wnt pathway.[11][12] Given that latexin inhibits a broad range of A/B subfamily metallocarboxypeptidases, it is plausible that it could indirectly influence Wnt signaling by modulating the activity of specific carboxypeptidases involved in this pathway, although this remains to be experimentally validated.

Experimental Protocols

Carboxypeptidase A Activity Assay

A common method to determine CPA activity and inhibition is a continuous spectrophotometric rate determination assay using a synthetic substrate like hippuryl-L-phenylalanine.[10][11]

Materials:

-

25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5

-

Hippuryl-L-phenylalanine substrate solution (0.326 mg/mL in buffer, prepared from a stock in ethanol)[10]

-

Carboxypeptidase A enzyme solution (4-8 units/mL in 10% LiCl)[10][11]

-

Inhibitor solution at various concentrations

-

Spectrophotometer capable of reading at 254 nm[11]

Procedure:

-

Equilibrate the spectrophotometer to 25°C and set the wavelength to 254 nm.[11]

-

In a cuvette, mix the Tris-HCl buffer and the hippuryl-L-phenylalanine substrate solution. For inhibition assays, add the inhibitor solution at the desired concentration.

-

Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.[11]

-

Initiate the reaction by adding the carboxypeptidase A enzyme solution.

-

Record the increase in absorbance at 254 nm over time. The rate of hydrolysis is proportional to the rate of increase in absorbance due to the formation of hippuric acid.[11]

-

Determine the initial reaction velocity (ΔA254nm/minute) from the linear portion of the curve.[11]

-

To determine the inhibitory constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics between an inhibitor and an enzyme.

General Protocol Outline:

-

Immobilization: Covalently immobilize carboxypeptidase A onto a sensor chip surface.

-

Binding Analysis: Flow solutions containing different concentrations of the endogenous inhibitor over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of inhibitor bound to the enzyme.

-

Kinetic Analysis: From the association and dissociation phases of the binding curves, determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.

General Protocol Outline:

-

Sample Preparation: Prepare solutions of carboxypeptidase A in the sample cell and the endogenous inhibitor in the titration syringe in the same buffer.

-

Titration: Inject small aliquots of the inhibitor solution into the enzyme solution at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Ka or KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Mandatory Visualizations

Caption: Activation of Procarboxypeptidase A and feedback inhibition.

Caption: Mechanism of Carboxypeptidase A inhibition by Latexin.

Caption: Workflow for endogenous CPA inhibitor identification.

References

- 1. Latexin deficiency limits foam cell formation and ameliorates atherosclerosis by promoting macrophage phenotype differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Carboxypeptidase Z (CPZ) links thyroid hormone and Wnt signaling pathways in growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Latexin (LXN) enhances tumor immune surveillance in mice by inhibiting Treg cells through the macrophage exosome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cn.sinobiological.com [cn.sinobiological.com]

- 8. LXN latexin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Latexin Is Down-Regulated in Hematopoietic Malignancies and Restoration of Expression Inhibits Lymphoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carboxypeptidase Z (CPZ) Links Thyroid Hormone and Wnt Signaling Pathways in Growth Plate Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxypeptidase E: a negative regulator of the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.iucc.ac.il [cris.iucc.ac.il]

- 13. Carboxypeptidase Z (CPZ) modulates Wnt signaling and regulates the development of skeletal elements in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

Designing Potent and Selective Inhibitors for Carboxypeptidase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles guiding the design of synthetic inhibitors for Carboxypeptidase A (CPA), a well-studied zinc-containing metalloprotease. This document details the structural and mechanistic basis for inhibitor design, summarizes quantitative data on inhibitor potency, provides detailed experimental protocols for inhibitor evaluation, and visualizes key concepts and workflows.

Introduction to Carboxypeptidase A: Structure and Catalytic Mechanism

Carboxypeptidase A is a pancreatic exopeptidase that plays a crucial role in protein digestion by hydrolyzing the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or large aliphatic side chains.[1] Its active site contains a single catalytic zinc (Zn²⁺) ion, which is essential for its enzymatic activity.[2]

The Zn²⁺ ion is coordinated in a tetrahedral geometry by three amino acid residues: His69, Glu72, and His196, and a water molecule.[2] The active site also features a hydrophobic pocket (S1' subsite) that accommodates the C-terminal side chain of the substrate, contributing to substrate specificity.[3][4] Key residues involved in substrate binding and catalysis include Arg71, Arg127, Asn144, Arg145, Tyr248, and Glu270.[1] Upon substrate binding, the enzyme undergoes a conformational change, a classic example of the "induced fit" model, where Tyr248 moves to cap the active site.[1]

Two primary mechanisms have been proposed for CPA catalysis: a nucleophilic pathway involving a covalent acyl-enzyme intermediate with Glu270, and a promoted-water pathway where the zinc-bound water molecule acts as the nucleophile.[1][4] Understanding these structural and mechanistic features is paramount for the rational design of effective inhibitors.

Core Principles of Carboxypeptidase A Inhibitor Design

The design of synthetic CPA inhibitors leverages the structural and mechanistic features of the enzyme's active site. Key strategies include:

-

Zinc Chelation: A primary principle is the incorporation of a functional group that can effectively coordinate with the active site Zn²⁺ ion, displacing the catalytic water molecule.[5] Common zinc-binding groups (ZBGs) include carboxylates, thiols, hydroxamates, and phosphonates.[6][7][8] Bidentate ligation to the zinc ion by an inhibitor can be a particularly effective inhibitory mechanism.[5]

-

Mimicking the Transition State: Inhibitors can be designed as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. Phosphonate-containing peptides are a prominent example of this class, exhibiting extremely high binding affinities.[8]

-

Exploiting the S1' Specificity Pocket: To achieve high potency and selectivity, inhibitors should possess a hydrophobic moiety that can favorably interact with the S1' pocket. Aromatic or large aliphatic groups are typically incorporated to mimic the preferred C-terminal residues of CPA substrates.[3]

-

Mechanism-Based Inactivation: These inhibitors, also known as suicide substrates, are unreactive until they are catalytically converted by the target enzyme into a reactive species that covalently modifies the active site.[9][10] This approach can lead to irreversible inhibition.

-

Stereochemistry: The stereochemistry of an inhibitor can significantly impact its binding affinity. For some classes of inhibitors, the D-configuration at the C-terminal mimicking residue has been shown to be more potent than the natural L-configuration.[5][7]

Quantitative Analysis of Carboxypeptidase A Inhibitors

The potency of CPA inhibitors is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the inhibitory activities of various classes of synthetic and natural CPA inhibitors.

Table 1: Synthetic Carboxypeptidase A Inhibitors

| Inhibitor Class | Specific Inhibitor | Kᵢ (nM) | IC₅₀ (µM) | Reference(s) |

| Mercaptoacyl Derivatives | 2-Benzyl-3-mercaptopropanoic acid | 11 | - | [11] |

| (S)-N-phenethylcysteine | 55 | - | [12] | |

| Phosphonate Peptides | Cbz-Phe-ValP-(O)Phe | 0.01-0.027 | - | [8] |

| Hydroxamate Derivatives | N-(Hydroxyaminocarbonyl)phenylalanine (D-isomer) | 1540 | - | [7] |

| N-(Hydroxyaminocarbonyl)phenylalanine (racemic) | 2090 | - | [7] | |

| Mechanism-Based Inactivators | N-(2-chloroethyl)-N-methylphenylalanine (R-isomer) | - | - | [10] |

| Sulfamide-Based Inhibitors | N-Sulfamoylphenylalanine (S-isomer) | 640 | - | [13] |

Table 2: Natural Carboxypeptidase A Inhibitors

| Inhibitor Source | Specific Inhibitor | Kᵢ (nM) | IC₅₀ (µM) | Reference(s) |

| Potato (Solanum tuberosum) | Carboxypeptidase Inhibitor (PCI) | - | 0.7 - 25 | [7] |

Experimental Protocols

Carboxypeptidase A Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against bovine pancreatic Carboxypeptidase A using a spectrophotometric method.

Materials:

-

Bovine Pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich C9268)

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

-

Substrate: Hippuryl-L-phenylalanine (H6875, Sigma-Aldrich)

-

Inhibitor compound of interest

-

Spectrophotometer capable of measuring absorbance at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl and adjust the pH to 7.5 at 25°C.

-

Prepare a 1.0 mM solution of Hippuryl-L-phenylalanine in the Tris-HCl buffer. This may require stirring for approximately 30 minutes to fully dissolve. Prepare this solution fresh daily.[14]

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

-

Enzyme Preparation:

-

Immediately before use, prepare a working solution of Carboxypeptidase A (e.g., 6-12 units/mL) in cold 1.0 M NaCl solution.[14]

-

-

Assay Protocol:

-

Set the spectrophotometer to 25°C and the wavelength to 254 nm.

-

In a quartz cuvette, add 2.90 mL of the 1.0 mM Hippuryl-L-phenylalanine solution.[14]

-

Add a specific volume of the inhibitor solution to achieve the desired final concentration. For the control (no inhibitor), add the same volume of the inhibitor's solvent.

-

Equilibrate the mixture to 25°C in the spectrophotometer and monitor the absorbance at 254 nm until it is stable.[14]

-

Initiate the reaction by adding 0.10 mL of the Carboxypeptidase A enzyme solution.[14]

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.[14]

-

Determine the initial reaction rate (ΔA₂₅₄/min) from the linear portion of the curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Kᵢ value for competitive inhibitors, the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[12]

-

X-ray Crystallography of Carboxypeptidase A-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of a CPA-inhibitor complex.

Procedure:

-

Protein Expression and Purification: Express and purify Carboxypeptidase A to homogeneity.

-

Crystallization:

-

Screen for crystallization conditions for the purified CPA using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

-

Soaking or Co-crystallization:

-

Soaking: Transfer the CPA crystals to a solution containing the inhibitor and allow the inhibitor to diffuse into the crystal and bind to the active site.[6]

-

Co-crystallization: Crystallize the CPA protein in the presence of the inhibitor.

-

-

X-ray Diffraction Data Collection:

-

Mount a crystal in a cryo-stream to protect it from radiation damage.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the reflection intensities.

-

Solve the phase problem using molecular replacement with a known CPA structure as a search model.

-

Build an atomic model of the CPA-inhibitor complex into the resulting electron density map.

-

Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

-

-

Structural Analysis:

-

Analyze the final refined structure to identify the binding mode of the inhibitor, its interactions with the active site residues and the zinc ion, and any conformational changes in the enzyme upon inhibitor binding.[5]

-

Visualizations

Logical Workflow for Inhibitor Design

Caption: A logical workflow for the design and development of Carboxypeptidase A inhibitors.

Experimental Workflow for Inhibition Assay

Caption: A streamlined experimental workflow for determining the inhibitory potency of compounds against Carboxypeptidase A.

Key Interactions in the CPA Active Site

Caption: A diagram illustrating the key interactions between a generic inhibitor and the active site of Carboxypeptidase A.

References

- 1. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]

- 2. Synthesis and evaluation of an inhibitor of carboxypeptidase A with a Ki value in the femtomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteine derivatives as inhibitors for carboxypeptidase A: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 5. The X-ray structure of carboxypeptidase A inhibited by a thiirane mechanism-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biologiachile.cl [biologiachile.cl]

- 7. Frontiers | Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense [frontiersin.org]

- 8. Studies on the binding of carboxypeptidase A and several competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. X-ray crystallographic investigation of substrate binding to carboxypeptidase A at subzero temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of potent and specific inhibitors of carboxypeptidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Structural analysis of carboxypeptidase A and its complexes with inhibitors as a basis for modeling enzyme recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Carboxypeptidase A as a Drug Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxypeptidase A (CPA), a zinc-dependent metalloprotease, has emerged as a significant drug target due to its role in various physiological and pathological processes. Primarily known for its digestive function in the pancreas, aberrant CPA activity, particularly of its various isoforms, is increasingly implicated in cancer progression and drug resistance. This document provides a comprehensive technical overview of Carboxypeptidase A, its enzymatic function, its role as a therapeutic target, and the methodologies crucial for inhibitor development. It details the enzyme's structure, catalytic mechanism, and involvement in disease, with a specific focus on cancer. Furthermore, this guide presents quantitative data on known inhibitors, detailed experimental protocols for enzyme activity and inhibition assays, and visual diagrams of key pathways and workflows to aid in research and development efforts.

Introduction to Carboxypeptidase A

Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of peptide bonds at the C-terminal end of a polypeptide chain.[1][2] It shows a preference for cleaving residues with aromatic or large aliphatic side chains, such as phenylalanine, tryptophan, and tyrosine.[3] The most studied form, CPA1, is produced in the pancreas as an inactive zymogen, pro-carboxypeptidase A, and is activated by trypsin in the small intestine.[4] Beyond digestion, various CPA isoforms (CPA1-6) are involved in protein maturation, blood clotting, and reproduction.[1][2]

Structure and Active Site

The structure of CPA is characterized by a single polypeptide chain of 307 amino acids and a catalytic zinc (Zn²⁺) ion essential for its enzymatic activity.[1][5] The zinc ion is situated in a deep active site pocket and is coordinated tetrahedrally by three amino acid residues—His69, Glu72, and His196—and a water molecule.[3][5] Key residues involved in substrate binding and catalysis include Arg71, Arg127, Asn144, Arg145, and Tyr248.[1] Upon substrate binding, the enzyme undergoes a conformational change, an example of the "induced fit" model, where Tyr248 moves to "cap" the active site, enhancing the binding affinity.[1][6]

Catalytic Mechanism

Two primary mechanisms have been proposed for CPA's catalytic activity: the promoted-water pathway and the nucleophilic pathway.[1][5] The more widely supported promoted-water pathway involves the zinc-bound water molecule acting as a nucleophile.[2][7]

-

Substrate Binding: The C-terminal carboxylate of the substrate binds to Arg145, while the hydrophobic side chain fits into the S1' specificity pocket.[8]

-

Nucleophilic Attack: Glu270 acts as a general base, deprotonating the zinc-coordinated water molecule to form a potent hydroxide nucleophile.[2][5] This hydroxide then attacks the carbonyl carbon of the scissile peptide bond.[4]

-

Intermediate Stabilization: The resulting negatively charged tetrahedral intermediate is stabilized by the Zn²⁺ ion and the side chain of Arg127.[2][5]

-

Peptide Bond Cleavage: The peptide bond is cleaved, and the newly formed C-terminal amino acid and the shortened peptide are released.

Carboxypeptidase A in Pathophysiology

While essential for normal physiological functions, dysregulation of certain carboxypeptidase A isoforms has been linked to pathological conditions, most notably cancer.

Role in Cancer

Carboxypeptidase A4 (CPA4) has been identified as a biomarker for cancer aggressiveness and drug resistance in various malignancies, including prostate, pancreatic, breast, and lung cancer.[9] Overexpression of CPA4 is associated with poor prognosis.[9] The pathological role of CPA4 is attributed to its influence on several cellular signaling pathways critical for cell growth, survival, and metastasis.[9]

Key signaling pathways disrupted by CPA4 overexpression include:

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell proliferation, growth, and survival.

-

STAT3-ERK Pathway: Involved in cell proliferation and differentiation.

-

AKT-cMyc Pathway: Regulates cell growth and apoptosis.

-

GPCR and Estrogen Signaling: Important in various cellular responses and hormone-dependent cancers.[9]

The dysregulation of these pathways by CPA4 can promote epithelial-mesenchymal transition (EMT), a process that enhances tumor invasion and metastasis.[9]

Carboxypeptidase A as a Drug Target

The involvement of specific CPA isoforms, like CPA4, in promoting cancer progression makes them attractive targets for therapeutic intervention.[9] The structural and mechanistic similarities between CPA and other medicinally important zinc proteases, such as angiotensin-converting enzyme (ACE), have provided a strong foundation for inhibitor design.[1] Notably, the development of the blockbuster antihypertensive drug Captopril was based on a carboxypeptidase A inhibitor.[1]

Inhibitors of Carboxypeptidase A

A variety of inhibitors for Carboxypeptidase A have been identified, ranging from natural protein inhibitors to small synthetic molecules.

-